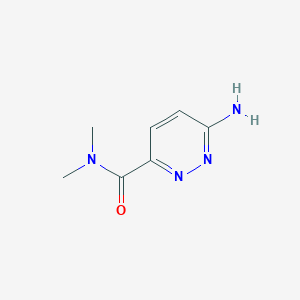

6-amino-N,N-dimethylpyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

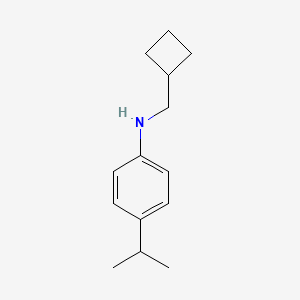

6-amino-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1250216-83-1 . It has a molecular weight of 166.18 and its IUPAC name is 6-amino-N,N-dimethyl-3-pyridazinecarboxamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-amino-N,N-dimethylpyridazine-3-carboxamide is 1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Microwave Assisted Condensation Reactions

A study by Al-Zaydi and Borik (2007) explored microwave-assisted condensation reactions of 2-aryl hydrazonopropanals with nucleophilic reagents to produce various heterocyclic compounds, including pyridazine derivatives. This method emphasizes the role of "6-amino-N,N-dimethylpyridazine-3-carboxamide" in the synthesis of complex organic molecules under solvent-free conditions, highlighting its utility in organic synthesis and the potential for developing new materials and pharmaceuticals Al-Zaydi, K., & Borik, R. (2007). Molecules.

Synthesis and Biological Activity of Arylazothiazole Disperse Dyes

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including "6-amino-N,N-dimethylpyridazine-3-carboxamide" derivatives, demonstrating their application in dyeing polyester fibers and investigating their antimicrobial and antitumor activities. This study shows the compound's versatility, extending from material science to biomedical applications Khalifa, M., et al. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements.

Novel Pyrimidine and Its Triazole Fused Derivatives

Bhalgat et al. (2014) conducted a study on the synthesis of novel pyrimidinecarbonitrile derivatives and their triazole fused derivatives, exploring their antioxidant and anti-inflammatory activities. This research highlights the potential of "6-amino-N,N-dimethylpyridazine-3-carboxamide" derivatives in developing new pharmaceutical agents with desired biological activities Bhalgat, C. M., et al. (2014). Arabian Journal of Chemistry.

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives to evaluate their in vitro cytotoxicity against human cancer cell lines, indicating the role of "6-amino-N,N-dimethylpyridazine-3-carboxamide" derivatives in designing anticancer agents. This study not only underlines the chemical versatility of the compound but also its potential in contributing to cancer research Kumar, V., et al. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry.

Advent of Imidazo[1,2-a]pyridine-3-carboxamides

Moraski et al. (2011) discovered a set of imidazo[1,2-a]pyridine-3-carboxamides, including "6-amino-N,N-dimethylpyridazine-3-carboxamide" derivatives, with potent antituberculosis activity against various tuberculosis strains. This highlights the compound's importance in the development of new treatments for infectious diseases Moraski, G. C., et al. (2011). ACS Medicinal Chemistry Letters.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Eigenschaften

IUPAC Name |

6-amino-N,N-dimethylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDAMJIRKKVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-N,N-dimethylpyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)

![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)

![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)

![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)

![3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B2877831.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)